![molecular formula C9H12N2O2S2 B14506152 Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate CAS No. 64679-76-1](/img/structure/B14506152.png)
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological activities. This compound features a pyrimidine ring substituted with methylsulfanyl groups, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate typically involves the reaction of 2-chloropyrimidine derivatives with sulfur-containing reagents. One common method is the alkylation of 2-thioxopyrimidines with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-acetate: Similar structure but with a chlorine atom at the 4-position.
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Contains a pyrimidine ring with different substituents.
Uniqueness
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and ethyl ester groups allows for versatile chemical modifications and potential biological activities .
特性
CAS番号 |
64679-76-1 |
|---|---|
分子式 |
C9H12N2O2S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)6-15-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3 |
InChIキー |
XSQUKAPROAJEHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC(=NC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


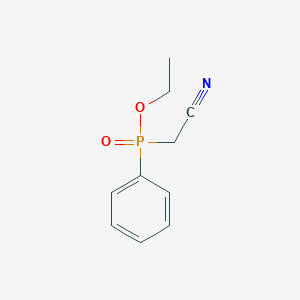
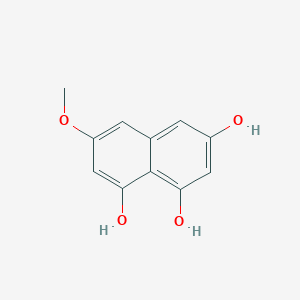
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
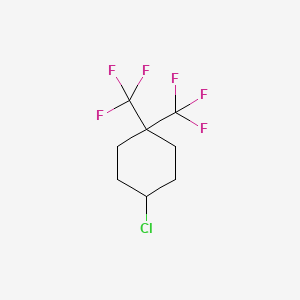
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

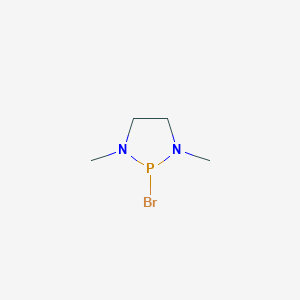
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
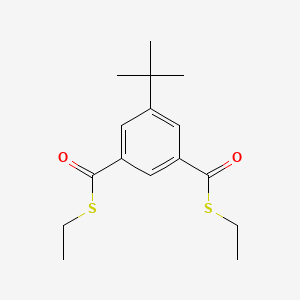
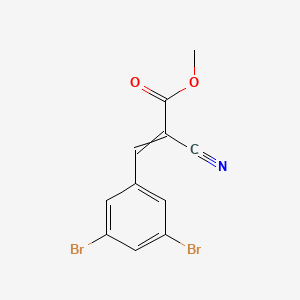

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
